Glucocorticoid receptor-IN-1

Description

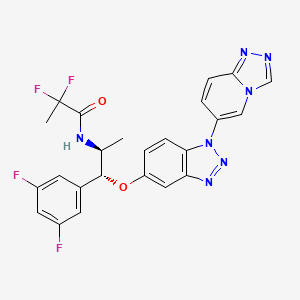

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H19F4N7O2 |

|---|---|

Molecular Weight |

513.4 g/mol |

IUPAC Name |

N-[(1R,2S)-1-(3,5-difluorophenyl)-1-[1-([1,2,4]triazolo[4,3-a]pyridin-6-yl)benzotriazol-5-yl]oxypropan-2-yl]-2,2-difluoropropanamide |

InChI |

InChI=1S/C24H19F4N7O2/c1-13(30-23(36)24(2,27)28)22(14-7-15(25)9-16(26)8-14)37-18-4-5-20-19(10-18)31-33-35(20)17-3-6-21-32-29-12-34(21)11-17/h3-13,22H,1-2H3,(H,30,36)/t13-,22-/m0/s1 |

InChI Key |

GOURWJGMMSVULR-XMHCIUCPSA-N |

Isomeric SMILES |

C[C@@H]([C@@H](C1=CC(=CC(=C1)F)F)OC2=CC3=C(C=C2)N(N=N3)C4=CN5C=NN=C5C=C4)NC(=O)C(C)(F)F |

Canonical SMILES |

CC(C(C1=CC(=CC(=C1)F)F)OC2=CC3=C(C=C2)N(N=N3)C4=CN5C=NN=C5C=C4)NC(=O)C(C)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Core Mechanism of Action of Glucocorticoid Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of glucocorticoid receptor (GR) antagonists. As the compound "Glucocorticoid receptor-IN-1" does not correspond to a known entity in public databases, this document focuses on the principles of GR antagonism, exemplified by the well-characterized antagonists mifepristone (RU-486) and the selective modulator relacorilant (CORT125134). This guide details the molecular interactions, signaling pathway modulation, and experimental characterization of these compounds, offering a foundational understanding for researchers in pharmacology and drug development.

Introduction to Glucocorticoid Receptor Antagonism

The glucocorticoid receptor (GR) is a ligand-activated transcription factor that plays a crucial role in a vast array of physiological processes, including metabolism, inflammation, and stress response. Upon binding to its endogenous ligand, cortisol, or synthetic agonists like dexamethasone, the GR translocates to the nucleus and modulates gene expression through two primary mechanisms: transactivation and transrepression.

-

Transactivation: The GR homodimer binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the recruitment of coactivators and subsequent upregulation of gene expression. This mechanism is associated with many of the metabolic side effects of glucocorticoid therapy.

-

Transrepression: The GR monomer interacts with other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), inhibiting their pro-inflammatory activity. This is considered the primary mechanism for the anti-inflammatory effects of glucocorticoids.[1][2]

Glucocorticoid receptor antagonists are compounds that bind to the GR but fail to elicit the conformational changes necessary for receptor activation.[3] By competitively inhibiting the binding of agonists, they block both transactivation and transrepression pathways. Selective glucocorticoid receptor modulators (SGRMs) represent a class of compounds designed to preferentially inhibit one pathway over the other, with the goal of separating the therapeutic anti-inflammatory effects from the adverse metabolic side effects.[4]

Molecular Mechanism of Action

The antagonistic action of compounds like mifepristone and relacorilant stems from their unique interaction with the ligand-binding domain (LBD) of the GR.

Mifepristone (RU-486): This steroidal antagonist binds to the GR with high affinity.[5] The binding of mifepristone induces a distinct conformational change in the GR compared to agonists. This altered conformation prevents the proper recruitment of coactivators necessary for transactivation.[6] Furthermore, the mifepristone-bound GR complex is stabilized in a conformation that can recruit corepressors, such as Nuclear Receptor Corepressor (NCoR), actively repressing gene transcription.[6] While it allows for nuclear translocation and DNA binding, the subsequent steps of transcriptional activation are blocked.[7] Mifepristone also exhibits potent anti-progestogenic activity.[8]

Relacorilant (CORT125134): As a non-steroidal selective GR modulator, relacorilant also acts as a competitive antagonist at the GR.[9] A key feature of relacorilant is its high selectivity for the GR, with no significant affinity for the progesterone receptor, thus avoiding the anti-progestogenic effects seen with mifepristone.[9][10] Relacorilant effectively antagonizes cortisol-induced GR activity.[9] The molecular interactions of relacorilant with the GR LBD are distinct from both agonists and mifepristone, leading to a unique profile of coregulator recruitment.[11]

Quantitative Data for GR Ligands

The binding affinity (Ki) and functional inhibitory concentration (IC50) are critical parameters for characterizing GR antagonists. The following tables summarize available data for mifepristone, relacorilant, and the agonist dexamethasone. It is important to note that direct comparison of values across different studies can be challenging due to variations in experimental conditions.

| Compound | Receptor | Assay Type | Ki (nM) | Source |

| Mifepristone | Glucocorticoid Receptor | Not Specified | 0.4 | [12] |

| Relacorilant | Glucocorticoid Receptor | Not Specified | 0.5 | [13] |

| Dexamethasone | Glucocorticoid Receptor | Radioligand Binding | 5.5 | [14] |

Table 1: Comparative Binding Affinities (Ki) of GR Ligands. This table presents the reported dissociation constants (Ki) for mifepristone, relacorilant, and dexamethasone for the glucocorticoid receptor. Lower Ki values indicate higher binding affinity.

| Compound | Cell Line | Agonist Competitor (Concentration) | IC50 (nM) | Source |

| Relacorilant | HEK-293 | Dexamethasone (3 nM) | 2 | [15] |

| Mifepristone | HEK-293 | Dexamethasone (3 nM) | 0.4 | [15] |

| Relacorilant | HEK-293 | Cortisol (100 nM) | 5.6 | [15] |

| Mifepristone | HEK-293 | Cortisol (100 nM) | 1.3 | [15] |

Table 2: Comparative Functional Antagonism (IC50) of GR Antagonists. This table presents the half-maximal inhibitory concentrations (IC50) of relacorilant and mifepristone in a cellular transactivation assay, demonstrating their potency in antagonizing agonist-induced GR activity.

Experimental Protocols

The characterization of GR antagonists relies on a suite of in vitro and cell-based assays. Below are detailed methodologies for key experiments.

Glucocorticoid Receptor Competitive Binding Assay (Fluorescence Polarization)

This assay measures the ability of a test compound to compete with a fluorescently labeled GR ligand for binding to the GR.

Materials:

-

Purified human glucocorticoid receptor (full-length or LBD)

-

Fluorescent GR ligand (e.g., Fluormone™ GS1 or a fluorescently labeled dexamethasone)

-

Assay Buffer (e.g., phosphate buffer with stabilizing agents)

-

Test compounds (serially diluted)

-

96- or 384-well black microplates

-

Fluorescence polarization plate reader

Procedure:

-

Prepare Reagents: Dilute the fluorescent GR ligand and purified GR to their optimal working concentrations in the assay buffer.

-

Compound Plating: Add serial dilutions of the test compounds to the microplate wells. Include controls for no competition (buffer only) and maximal competition (a high concentration of a known unlabeled GR ligand).

-

Add Fluorescent Ligand: Dispense the fluorescent GR ligand into all wells.

-

Add Glucocorticoid Receptor: Add the purified GR to all wells to initiate the binding reaction.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 2-4 hours) to allow the binding to reach equilibrium. Protect the plate from light.

-

Measurement: Measure the fluorescence polarization of each well using a plate reader.

-

Data Analysis: The decrease in fluorescence polarization is proportional to the displacement of the fluorescent ligand by the test compound. Plot the fluorescence polarization values against the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.[14][16][17]

GR-Mediated Transcriptional Activation Assay (Luciferase Reporter Assay)

This cell-based assay quantifies the ability of a compound to either activate or inhibit GR-mediated gene transcription.

Materials:

-

Mammalian cell line (e.g., HEK293, HeLa, or A549)

-

Expression vector for human GR (if not endogenously expressed)

-

Luciferase reporter plasmid containing GREs upstream of the luciferase gene (e.g., MMTV-luc)

-

Control plasmid for transfection normalization (e.g., Renilla luciferase or β-galactosidase)

-

Transfection reagent

-

Cell culture medium and supplements

-

GR agonist (e.g., dexamethasone)

-

Test compounds (serially diluted)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the GR expression vector (if needed), the GRE-luciferase reporter plasmid, and the normalization control plasmid using a suitable transfection reagent.

-

Incubation: Incubate the cells for 24-48 hours to allow for plasmid expression.

-

Compound Treatment:

-

Agonist Mode: Treat the cells with serial dilutions of the test compound to assess for agonist activity.

-

Antagonist Mode: Pre-treat the cells with serial dilutions of the test compound for a short period (e.g., 30-60 minutes) before adding a fixed concentration of a GR agonist (e.g., EC80 of dexamethasone).

-

-

Incubation: Incubate the cells with the compounds for a specified time (e.g., 18-24 hours).

-

Cell Lysis: Lyse the cells using a passive lysis buffer.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase assay system and a luminometer.[18][19][20]

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. For antagonist mode, plot the normalized luciferase activity against the log of the test compound concentration and fit the data to determine the IC50 value.[21][22]

Modulation of Signaling Pathways

GR antagonists exert their effects by blocking the influence of glucocorticoids on key inflammatory signaling pathways, most notably the NF-κB and AP-1 pathways.

Inhibition of NF-κB Pathway Transrepression

The NF-κB transcription factor is a master regulator of the inflammatory response. In the presence of an agonist, the GR can physically interact with the p65 subunit of NF-κB, preventing it from activating the transcription of pro-inflammatory genes.[7] GR antagonists, by preventing the active conformation of the GR, block this transrepression mechanism, thereby allowing NF-κB-mediated transcription to proceed in the presence of glucocorticoids.

Figure 1: GR Antagonist Effect on the NF-κB Pathway.

Inhibition of AP-1 Pathway Transrepression

AP-1 is another key transcription factor involved in inflammation and cellular proliferation. GR agonists can inhibit AP-1 activity, in part by interfering with the c-Jun N-terminal kinase (JNK) signaling pathway that is required for AP-1 activation. GR antagonists block this inhibitory effect, thereby permitting AP-1-driven gene expression.

Figure 2: GR Antagonist Effect on the AP-1 Pathway.

Experimental Workflow for GR Antagonist Characterization

The discovery and characterization of novel GR antagonists typically follow a structured workflow, progressing from initial binding assays to more complex cellular and in vivo studies.

Figure 3: Typical Experimental Workflow for GR Antagonist Discovery.

Conclusion

Glucocorticoid receptor antagonists represent a significant area of therapeutic interest, with the potential to mitigate the adverse effects of excessive glucocorticoid action. A thorough understanding of their mechanism of action, from molecular binding to the modulation of complex signaling networks, is essential for the rational design and development of novel GR-targeting therapies. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals working in this dynamic field.

References

- 1. Mechanisms of glucocorticoid receptor signaling during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Exploring the Molecular Mechanisms of Glucocorticoid Receptor Action from Sensitivity to Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.biologists.com [journals.biologists.com]

- 5. Analysis of the relation between receptor binding affinity and antagonist efficacy of antiglucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Checks and Balances: the Glucocorticoid Receptor and NFκB in Good Times and Bad - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Relacorilant, a Selective Glucocorticoid Receptor Modulator, Induces Clinical Improvements in Patients With Cushing Syndrome: Results From A Prospective, Open-Label Phase 2 Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An In Vitro and In Vivo Evaluation of the Effect of Relacorilant on the Activity of Cytochrome P450 Drug Metabolizing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. joe.bioscientifica.com [joe.bioscientifica.com]

- 11. Overcoming Taxane Resistance: Preclinical and Phase 1 Studies of Relacorilant, a Selective Glucocorticoid Receptor Modulator, with Nab-Paclitaxel in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. support.nanotempertech.com [support.nanotempertech.com]

- 13. Peripheral glucocorticoid receptor antagonism by relacorilant with modest HPA axis disinhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tools.thermofisher.com [tools.thermofisher.com]

- 15. tools.thermofisher.com [tools.thermofisher.com]

- 16. assaygenie.com [assaygenie.com]

- 17. sigmaaldrich.cn [sigmaaldrich.cn]

- 18. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 19. indigobiosciences.com [indigobiosciences.com]

- 20. A comparative study of human and zebrafish glucocorticoid receptor activities of natural and pharmaceutical steroids - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Glucocorticoids Antagonize Ap-1 by Inhibiting the Activation/Phosphorylation of Jnk without Affecting Its Subcellular Distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Antagonism of glucocorticoid receptor transactivity and cell growth inhibition by transforming growth factor-beta through AP-1-mediated transcriptional repression - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: The Discovery and Synthesis of Relacorilant (CORT125134), a Selective Glucocorticoid Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of relacorilant (CORT125134), a potent and selective, non-steroidal antagonist of the glucocorticoid receptor (GR). Glucocorticoid receptor modulation is a critical therapeutic target for a range of conditions, including Cushing's syndrome and certain cancers. Relacorilant has emerged as a promising clinical candidate due to its high affinity and selectivity for the GR, offering potential therapeutic benefits with a reduced risk of off-target effects. This document details the synthetic pathways, experimental protocols for its biological evaluation, and quantitative bioactivity data. Furthermore, it includes visualizations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and the methodologies employed in its development.

Introduction: The Glucocorticoid Receptor as a Therapeutic Target

The glucocorticoid receptor (GR) is a ubiquitously expressed, ligand-dependent transcription factor that mediates the physiological effects of glucocorticoids, such as cortisol.[1] Upon ligand binding, the GR translocates from the cytoplasm to the nucleus, where it regulates the transcription of a wide array of genes involved in metabolism, inflammation, and immune responses.[2][3] Dysregulation of the GR signaling pathway is implicated in various pathological conditions. Consequently, the development of selective GR modulators, particularly antagonists, is of significant therapeutic interest.[2]

Relacorilant (CORT125134) is a non-steroidal, orally bioavailable, and selective GR antagonist that has shown promise in clinical trials for the treatment of Cushing's syndrome and in combination with chemotherapy for certain solid tumors.[1][4] Its selectivity for the GR over other steroid receptors, such as the progesterone receptor, is a key advantage, potentially minimizing off-target side effects.[3]

Discovery and Rationale for Development

The discovery of relacorilant was driven by the need for a selective GR antagonist with an improved side-effect profile compared to non-selective antagonists like mifepristone.[3] Mifepristone, while an effective GR antagonist, also exhibits strong anti-progestogenic activity, leading to undesirable side effects.[3] The development of relacorilant focused on a non-steroidal scaffold to achieve high selectivity for the GR.[5] Preclinical studies have demonstrated that relacorilant can reverse the anti-apoptotic effects of cortisol, thereby enhancing the efficacy of chemotherapeutic agents like paclitaxel in cancer models.[2][6]

Synthesis of Relacorilant (CORT125134)

The synthesis of relacorilant involves a multi-step process starting from methyl 4-oxopiperidine-3-carboxylate. The following is a detailed description of the synthetic route.

Synthesis Scheme

Caption: Synthetic pathway for Relacorilant (CORT125134).

Experimental Protocol for Synthesis

-

Step 1: N-protection of methyl 4-oxopiperidine-3-carboxylate (I)

-

To a solution of methyl 4-oxopiperidine-3-carboxylate (I) in methanol (MeOH), di-tert-butyl dicarbonate (Boc2O) and potassium carbonate (K2CO3) are added. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The solvent is removed under reduced pressure, and the residue is purified to yield the N-Boc-protected derivative (II).[2]

-

-

Step 2: Formation of Enamine (IV)

-

The N-Boc-protected derivative (II) is dissolved in toluene with the chiral auxiliary N,N-diethyl-l-valinamide (III) in the presence of molecular sieves and a catalytic amount of hydrochloric acid (HCl). The mixture is heated to reflux with a Dean-Stark trap to remove water. After completion of the reaction, the solvent is evaporated, and the crude enamine (IV) is used in the next step without further purification.[2]

-

-

Step 3: Michael Addition to form Diketone (VI)

-

The enamine (IV) is reacted with methyl vinyl ketone (V) in acetone in the presence of copper(II) acetate (Cu(OAc)2). The reaction is stirred at room temperature. After completion, the reaction mixture is worked up and purified to give the diketone (VI).[2]

-

-

Step 4-11: Formation of the Pyrazolo[3,4-g]isoquinoline core (XII)

-

The diketone (VI) undergoes a series of transformations including intramolecular cyclization, reduction, mesylation, azide substitution, and reduction of the azide to an amine (XI). The amine (XI) is then cyclized with 4-fluorophenylhydrazine hydrochloride in the presence of sodium acetate in ethanol to form the key pyrazolo[3,4-g]isoquinoline core (XII).[2]

-

-

Step 12: Sulfonylation

-

The pyrazolo[3,4-g]isoquinoline core (XII) is reacted with 1-methyl-1H-pyrazole-4-sulfonyl chloride in pyridine to yield the sulfonamide intermediate (XIII).[2]

-

-

Step 13: Final Coupling to yield Relacorilant

-

The sulfonamide intermediate (XIII) is treated with n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at low temperature, followed by the addition of 2-bromo-4-(trifluoromethyl)pyridine to afford relacorilant. The final product is purified by chromatography.[5]

-

Biological Characterization

The biological activity of relacorilant has been extensively characterized through a series of in vitro and in vivo assays to determine its potency, selectivity, and mechanism of action as a GR antagonist.

Quantitative Bioactivity Data

| Parameter | Species/System | Value | Reference |

| Ki | Human (HepG2 TAT assay) | 7.2 nM | [7] |

| Ki | Rat (cell-based assay) | 12 nM | [7] |

| Ki | Human (cell-based assay) | 81.2 nM | [7] |

| Ki | Monkey (cell-based assay) | 210 nM | [7] |

| Ki (GR) | Not specified | 0.5 nM | [6] |

| Ki (Androgen Receptor) | Not specified | > 10 µM | [6] |

| Ki (Progesterone Receptor) | Not specified | > 10 µM | [6] |

Experimental Protocols for Biological Assays

This assay is designed to determine the affinity of a test compound for the glucocorticoid receptor. A common method is a competitive binding assay using a fluorescently labeled GR ligand.

Caption: Workflow for a GR competitive binding assay.

-

Objective: To determine the binding affinity (Ki) of relacorilant for the glucocorticoid receptor.

-

Principle: This is a competitive binding assay where the test compound (relacorilant) competes with a fluorescently labeled glucocorticoid ligand (e.g., Fluormone™ GS Red) for binding to the recombinant human GR. The binding of the fluorescent ligand to the larger GR protein results in a high fluorescence polarization (FP) signal. In the presence of a competing ligand like relacorilant, the fluorescent ligand is displaced, leading to a decrease in the FP signal.

-

Materials:

-

Recombinant human Glucocorticoid Receptor (GR)

-

Fluorescent glucocorticoid ligand (e.g., Fluormone™ GS Red)

-

Assay buffer

-

Relacorilant

-

Control compounds (e.g., dexamethasone)

-

Microplate reader with fluorescence polarization capabilities

-

-

Procedure:

-

Prepare serial dilutions of relacorilant and control compounds in the assay buffer.

-

In a microplate, add the GR protein and the fluorescent glucocorticoid ligand to each well.

-

Add the serially diluted test compounds to the wells.

-

Incubate the plate at room temperature for a specified period (e.g., 2-4 hours) to reach equilibrium.[8]

-

Measure the fluorescence polarization of each well using a microplate reader.

-

-

Data Analysis:

-

The FP data is plotted against the logarithm of the test compound concentration to generate a dose-response curve.

-

The IC50 value (the concentration of the compound that inhibits 50% of the fluorescent ligand binding) is determined from the curve.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

-

This assay measures the ability of a compound to act as an agonist or antagonist of GR-mediated gene transcription.

Caption: Workflow for a GR-mediated gene transactivation assay.

-

Objective: To assess the antagonist activity of relacorilant on GR-mediated gene transcription.

-

Principle: Cells are co-transfected with a GR expression vector and a reporter plasmid containing a GR-responsive promoter driving the expression of a reporter gene (e.g., luciferase). In the presence of a GR agonist like dexamethasone, the GR is activated and induces the expression of the reporter gene. An antagonist like relacorilant will compete with the agonist for GR binding and inhibit this transcriptional activation.

-

Materials:

-

A suitable cell line (e.g., HEK293 or U2OS)

-

GR expression vector

-

GR-responsive reporter plasmid (e.g., MMTV-luc)

-

Transfection reagent

-

GR agonist (e.g., dexamethasone)

-

Relacorilant

-

Luciferase assay reagent

-

Luminometer

-

-

Procedure:

-

Seed cells in a multi-well plate.

-

Co-transfect the cells with the GR expression vector and the GR-responsive reporter plasmid.

-

After an appropriate incubation period, treat the cells with a fixed concentration of a GR agonist (e.g., dexamethasone) in the presence of increasing concentrations of relacorilant.

-

Incubate the cells for a specified time (e.g., 24 hours).[9]

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

-

Data Analysis:

-

The luciferase activity is normalized to a control (e.g., total protein concentration).

-

The percentage of inhibition of the agonist-induced response is calculated for each concentration of relacorilant.

-

The IC50 value for the antagonist activity is determined from the dose-response curve.

-

Signaling Pathway

Relacorilant exerts its effect by directly antagonizing the canonical glucocorticoid receptor signaling pathway.

Caption: Mechanism of GR signaling and inhibition by Relacorilant.

In the absence of a ligand, the GR resides in the cytoplasm as part of a multiprotein complex with heat shock proteins (HSPs).[10] Upon binding of an agonist like cortisol, the GR undergoes a conformational change, dissociates from the HSPs, and translocates to the nucleus.[10] In the nucleus, the activated GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, thereby modulating their transcription.[11] Relacorilant, as a competitive antagonist, binds to the GR but does not induce the conformational changes necessary for its activation and subsequent downstream signaling.[3] By occupying the ligand-binding pocket, it prevents the binding of endogenous glucocorticoids and blocks the transcriptional regulation of GR target genes.[5]

Conclusion

Relacorilant (CORT125134) is a promising, selective glucocorticoid receptor antagonist with a well-defined mechanism of action and a robust preclinical and clinical data package. Its discovery and development represent a significant advancement in the field of GR modulation, offering a potentially safer and more effective therapeutic option for patients with conditions driven by excess cortisol activity. The detailed synthetic route and biological characterization protocols provided in this guide are intended to serve as a valuable resource for researchers in the field of drug discovery and development. Further investigation into the full therapeutic potential of relacorilant is ongoing in various clinical settings.[1]

References

- 1. Relacorilant - Corcept Therapeutics - AdisInsight [adisinsight.springer.com]

- 2. Portico [access.portico.org]

- 3. Relacorilant, a Selective Glucocorticoid Receptor Modulator, Induces Clinical Improvements in Patients With Cushing Syndrome: Results From A Prospective, Open-Label Phase 2 Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Relacorilant - Wikipedia [en.wikipedia.org]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. Overcoming Taxane Resistance: Preclinical and Phase 1 Studies of Relacorilant, a Selective Glucocorticoid Receptor Modulator, with Nab-Paclitaxel in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. tools.thermofisher.com [tools.thermofisher.com]

- 9. Peripheral glucocorticoid receptor antagonism by relacorilant with modest HPA axis disinhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. abcam.com [abcam.com]

A Technical Guide to GRM-01: A Novel Selective Glucocorticoid Receptor Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucocorticoids are potent anti-inflammatory and immunosuppressive agents, but their clinical utility is often limited by a wide range of side effects. The development of selective glucocorticoid receptor modulators (SEGRMs) represents a promising therapeutic strategy to dissociate the beneficial anti-inflammatory effects from the adverse metabolic effects of conventional glucocorticoids. This technical guide provides an in-depth overview of GRM-01, a novel, orally available, non-steroidal SEGRM. We will delve into its mechanism of action, present key quantitative data on its potency and selectivity, detail the experimental protocols used for its characterization, and visualize the underlying signaling pathways.

Introduction to Selective Glucocorticoid Receptor Modulation

The glucocorticoid receptor (GR) is a ligand-dependent transcription factor that mediates the physiological effects of glucocorticoids. Upon ligand binding, the GR translocates to the nucleus and modulates gene expression through two primary mechanisms:

-

Transactivation: The GR homodimerizes and binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the upregulation of their transcription. This mechanism is associated with many of the metabolic side effects of glucocorticoids.

-

Transrepression: The GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This action is primarily responsible for the anti-inflammatory effects of glucocorticoids.[1][2][3][4]

SEGRMs are designed to preferentially engage the transrepression pathway while having minimal transactivation activity.[5][6] This selective modulation aims to retain the anti-inflammatory benefits while reducing the burden of side effects like hyperglycemia and osteoporosis.[5][7][8]

GRM-01: A Profile of a Novel SEGRM

GRM-01 is a novel, non-steroidal SEGRM that has demonstrated a promising preclinical profile.[5][6][7][8] It exhibits high potency and selectivity for the human glucocorticoid receptor and shows a clear dissociation between its anti-inflammatory effects and its impact on glucose and bone metabolism markers.[5][6][7][8][9]

Quantitative Data Summary

The following tables summarize the key in vitro pharmacological data for GRM-01 in comparison to the conventional glucocorticoid, prednisolone.

Table 1: Nuclear Hormone Receptor Binding Affinity [5][6][7][8][9]

| Compound | Receptor | Ki (nM) | Selectivity vs. GR |

| GRM-01 | GR | 12 | - |

| PR | 3,700 | 308-fold | |

| MR | >10,000 | >833-fold | |

| Prednisolone | GR | N/A | - |

| PR | N/A | - | |

| MR | N/A | - |

N/A: Not available in the provided search results.

Table 2: In Vitro Functional Activity - Transactivation [5][6][7][8][9][10]

| Compound | Receptor | EC50 (nM) | % Efficacy (Activation) |

| GRM-01 | GR | 60.2 | 31.8% |

| PR | >10,000 | No detectable transactivation | |

| MR | >10,000 | No detectable transactivation | |

| Prednisolone | GR | 24.3 | 80.5% |

| PR | N/A | No detectable transactivation | |

| MR | 11.8 | 66.4% |

N/A: Not available in the provided search results.

Table 3: In Vitro Anti-inflammatory Activity (Transrepression) [5][6][10]

| Assay | Compound | IC50 (nM) | % Inhibition |

| IL-1β-induced IL-6 release (A549 cells) | GRM-01 | 6.1 | 93% |

| Prednisolone | 0.86 | 101% | |

| TNF-α-induced IL-6 release (FLS cells) | GRM-01 | 19.1 | 62.8% |

| Prednisolone | 5.6 | 79.8% | |

| LPS-induced IFN-γ release (human whole blood) | GRM-01 | 238 | 97.2% |

| Prednisolone | 13.4 | 99.3% |

Table 4: In Vitro Markers of Side Effects [5][6][8][9][10]

| Assay | Compound | EC50 (nM) | % Efficacy/Inhibition |

| TAT Activity (HepG2 cells - gluconeogenesis marker) | GRM-01 | N/A | 14.0% (induction) |

| Prednisolone | 283.5 | 92.4% (induction) | |

| OPG Release (MG-63 cells - bone formation marker) | GRM-01 | 33 | 58% (inhibition) |

| Prednisolone | 3.1 | 100% (inhibition) |

N/A: Not available in the provided search results.

Signaling Pathways and Experimental Workflows

Glucocorticoid Receptor Signaling Pathways

The differential effects of classical glucocorticoids and SEGRMs like GRM-01 can be understood by visualizing their impact on GR-mediated signaling pathways.

Caption: Classical Glucocorticoid Receptor Signaling.

Caption: Selective GR Modulator (SEGRM) Signaling.

Experimental Workflow: Reporter Gene Assay

Reporter gene assays are crucial for determining the transactivation potential of GR modulators.

Caption: Workflow for a GR Transactivation Reporter Gene Assay.

Detailed Experimental Protocols

Nuclear Hormone Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of GRM-01 for the glucocorticoid, progesterone, and mineralocorticoid receptors.

Methodology:

-

Preparation of Receptor Material: Cytosolic extracts containing the respective human receptors (GR, PR, or MR) are prepared from appropriate cell lines or tissues.

-

Radioligand: A specific radiolabeled ligand for each receptor is used (e.g., [3H]-dexamethasone for GR, [3H]-progesterone for PR, [3H]-aldosterone for MR).

-

Competition Binding: The receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (GRM-01 or prednisolone).

-

Separation of Bound and Free Ligand: After incubation, the receptor-bound radioligand is separated from the free radioligand, typically by filtration through a glass fiber filter.

-

Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki is then calculated using the Cheng-Prusoff equation.[9]

In Vitro Functional Reporter Gene Assay (Transactivation)

Objective: To measure the ability of GRM-01 to activate gene transcription via the GR.

Methodology:

-

Cell Line: A suitable mammalian cell line (e.g., HEK293) is co-transfected with two plasmids: one expressing the full-length human GR and another containing a reporter gene (e.g., luciferase) under the control of a promoter with multiple GREs.

-

Treatment: The transfected cells are treated with a range of concentrations of GRM-01 or a reference agonist like prednisolone.

-

Incubation: Cells are incubated for a sufficient period (e.g., 24 hours) to allow for gene transcription and translation of the reporter protein.

-

Cell Lysis and Reporter Assay: The cells are lysed, and the activity of the reporter enzyme is measured (e.g., luminescence for luciferase).

-

Data Analysis: The reporter activity is plotted against the concentration of the compound to generate a dose-response curve, from which the EC50 and maximum efficacy (% activation relative to a full agonist) are determined.[6][9][10]

In Vitro Anti-inflammatory Assays (Transrepression)

Objective: To assess the ability of GRM-01 to inhibit the production of pro-inflammatory cytokines.

Example: IL-1β-induced IL-6 release in A549 cells [10]

-

Cell Culture: Human lung adenocarcinoma A549 cells are cultured to near confluence in appropriate media.

-

Pre-treatment: Cells are pre-incubated with various concentrations of GRM-01 or prednisolone for a specified time.

-

Inflammatory Stimulus: The cells are then stimulated with a pro-inflammatory cytokine, such as Interleukin-1 beta (IL-1β), to induce the production and release of Interleukin-6 (IL-6).

-

Sample Collection: After an incubation period, the cell culture supernatant is collected.

-

Cytokine Quantification: The concentration of IL-6 in the supernatant is measured using a sensitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: The percentage inhibition of IL-6 release is calculated for each concentration of the test compound, and an IC50 value is determined.

In Vivo Rat Model of Inflammation

Objective: To evaluate the anti-inflammatory and anti-nociceptive effects of GRM-01 in a living organism.

Methodology:

-

Animal Model: A standard model of inflammation, such as carrageenan-induced paw edema in rats, is used.

-

Compound Administration: GRM-01 is administered orally to the rats at various doses prior to the induction of inflammation.

-

Induction of Inflammation: A localized inflammatory response is induced by injecting an inflammatory agent (e.g., carrageenan) into the paw.

-

Measurement of Edema: The volume or thickness of the paw is measured at different time points after the injection to quantify the extent of swelling.

-

Nociceptive Testing: Pain sensitivity can be assessed using methods like the von Frey filament test or the Hargreaves test.

-

Data Analysis: The dose-dependent reduction in paw swelling and increase in pain threshold are analyzed to determine the in vivo efficacy of GRM-01.[5][7][9]

Conclusion

GRM-01 exemplifies the potential of selective glucocorticoid receptor modulators to offer a safer alternative to traditional glucocorticoid therapy. Its preclinical data demonstrate a clear separation of desired anti-inflammatory effects from the transactivation-mediated side effects on glucose and bone metabolism. The experimental protocols detailed herein provide a framework for the continued investigation and development of next-generation SEGRMs. Further clinical investigation is warranted to translate these promising preclinical findings into tangible benefits for patients with inflammatory and autoimmune diseases.

References

- 1. Selective modulation of the glucocorticoid receptor can distinguish between transrepression of NF-κB and AP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective modulation of the glucocorticoid receptor can distinguish between transrepression of NF-κB and AP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel selective glucocorticoid receptor modulator GRM-01 demonstrates dissociation of anti-inflammatory effects from adverse effects on glucose and bone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel selective glucocorticoid receptor modulator GRM-01 demonstrates dissociation of anti-inflammatory effects from adverse effects on glucose and bone metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Reddit - The heart of the internet [reddit.com]

- 9. Frontiers | Novel selective glucocorticoid receptor modulator GRM-01 demonstrates dissociation of anti-inflammatory effects from adverse effects on glucose and bone metabolism [frontiersin.org]

- 10. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

In-Depth Technical Guide: Glucocorticoid Receptor-IN-1 (CAS: 2662908-25-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucocorticoid receptor-IN-1 (also known as Compound WX002) is a selective glucocorticoid receptor (GR) modulator with demonstrated anti-inflammatory properties. As a non-steroidal modulator, it represents a significant area of interest in the development of therapies that can dissociate the anti-inflammatory effects of glucocorticoids from their metabolic side effects. This technical guide provides a comprehensive overview of the available data on this compound, including its chemical properties, mechanism of action, in vitro activity, and the experimental protocols used for its characterization.

Chemical Properties and Synthesis

This compound is a complex heterocyclic molecule.

Table 1: Chemical and Physical Properties

| Property | Value |

| CAS Number | 2662908-25-8 |

| Molecular Formula | C₂₄H₁₉F₄N₇O₂ |

| Molecular Weight | 513.45 g/mol |

| Appearance | Solid |

| Solubility | Soluble in DMSO |

Note: Detailed synthesis protocols are proprietary and typically found within patent literature. The primary patent associated with this compound is WO2021136431.

Mechanism of Action: Glucocorticoid Receptor Modulation

This compound functions as a selective modulator of the glucocorticoid receptor, a ligand-activated transcription factor that plays a crucial role in regulating inflammatory responses, metabolism, and stress. Upon binding to the GR, glucocorticoids can initiate two distinct signaling pathways: transactivation and transrepression.

-

Transactivation: The GR-ligand complex binds to glucocorticoid response elements (GREs) on the DNA, leading to the increased transcription of target genes. This pathway is associated with many of the metabolic side effects of glucocorticoids.

-

Transrepression: The GR-ligand complex interacts with other transcription factors, such as NF-κB and AP-1, to inhibit the expression of pro-inflammatory genes. This pathway is believed to be responsible for the anti-inflammatory effects of glucocorticoids.

This compound exhibits both transcriptional repressive and activation activities, suggesting a complex interaction with the GR that may lead to a differentiated downstream signaling profile compared to traditional glucocorticoids.

Diagram 1: Simplified Glucocorticoid Receptor Signaling Pathway

Caption: Ligand binding to GR in the cytoplasm leads to nuclear translocation and modulation of gene expression.

In Vitro Pharmacological Data

The biological activity of this compound has been characterized through several in vitro assays.

Table 2: Summary of In Vitro Activity

| Assay | Target | Activity | Value | Reference |

| Transcriptional Repression | hMMP1 | IC₅₀ | 2.11 nM | [1] |

| Transcriptional Activation | MMTV | EC₅₀ | 5.59 nM | [1] |

| Enzyme Inhibition | CYP3A4 | IC₅₀ | 16.7 µM | [1] |

These data indicate that this compound is a potent modulator of GR-mediated transcription and also exhibits inhibitory activity against the drug-metabolizing enzyme CYP3A4.

Experimental Protocols

Detailed methodologies for the key in vitro assays are outlined below. These protocols are based on standard industry practices and information available in the public domain.

hMMP1 Transcriptional Repression Assay

This assay evaluates the ability of a compound to inhibit the expression of human matrix metalloproteinase-1 (MMP-1), a gene whose transcription is often repressed by glucocorticoids.

Diagram 2: Workflow for hMMP1 Transcriptional Repression Assay

Caption: Cellular assay workflow to determine the inhibitory concentration (IC₅₀) for hMMP1 transcription.

Methodology:

-

Cell Culture: Human cells (e.g., A549 lung carcinoma cells) are cultured in appropriate media. These cells are transiently or stably transfected with a reporter plasmid containing the firefly luciferase gene under the control of the human MMP-1 promoter.

-

Compound Treatment: Cells are seeded in 96-well plates. After adherence, the cells are treated with a pro-inflammatory stimulus (e.g., phorbol 12-myristate 13-acetate (PMA) or tumor necrosis factor-alpha (TNFα)) to induce MMP-1 expression, along with a serial dilution of this compound.

-

Incubation: The plates are incubated for 24 hours to allow for gene expression and reporter protein accumulation.

-

Lysis and Luminescence Reading: The cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to MMP-1 promoter activity, is measured using a luminometer.

-

Data Analysis: The luminescence data is normalized to a positive control (inducer alone) and a negative control (vehicle). The IC₅₀ value, the concentration at which the compound inhibits 50% of the induced MMP-1 expression, is calculated by fitting the data to a four-parameter logistic equation.

MMTV Transcriptional Activation Assay

This assay measures the ability of a compound to activate gene transcription through a glucocorticoid response element (GRE). The Mouse Mammary Tumor Virus (MMTV) promoter contains well-characterized GREs and is a standard tool for assessing GR transactivation.

Diagram 3: Workflow for MMTV Transcriptional Activation Assay

Caption: Cellular assay workflow to determine the effective concentration (EC₅₀) for MMTV promoter transactivation.

Methodology:

-

Cell Culture and Transfection: A suitable cell line (e.g., HEK293 or CHO) is co-transfected with an expression vector for the human glucocorticoid receptor and a reporter plasmid where the luciferase gene is driven by the MMTV promoter.

-

Compound Treatment: The transfected cells are plated in 96-well plates and treated with a serial dilution of this compound.

-

Incubation: The plates are incubated for 24 hours.

-

Lysis and Luminescence Reading: Similar to the hMMP1 assay, cells are lysed, and luciferase activity is measured.

-

Data Analysis: The EC₅₀ value, the concentration at which the compound elicits 50% of its maximal transcriptional activation, is determined from the dose-response curve.

CYP3A4 Inhibition Assay

This assay determines the potential of a compound to inhibit the activity of Cytochrome P450 3A4 (CYP3A4), a major enzyme involved in drug metabolism.

Methodology:

-

Reaction Mixture: A reaction mixture is prepared containing human liver microsomes (as a source of CYP3A4), a specific fluorescent substrate for CYP3A4 (e.g., a derivative of resorufin or coumarin), and a NADPH-generating system.

-

Compound Incubation: this compound is added to the reaction mixture at various concentrations and pre-incubated.

-

Initiation of Reaction: The reaction is initiated by the addition of the NADPH-generating system.

-

Fluorescence Measurement: The plate is incubated at 37°C, and the formation of the fluorescent product is monitored over time using a fluorescence plate reader.

-

Data Analysis: The rate of product formation is calculated for each concentration of the test compound. The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration.

Preclinical Development Status

As of the latest available information, comprehensive in vivo efficacy, pharmacokinetic, and toxicology data for this compound have not been published in the public domain. Such studies are critical for the further development of this compound as a therapeutic agent.

Conclusion

This compound is a potent, selective, non-steroidal modulator of the glucocorticoid receptor with promising in vitro activity. Its ability to differentially modulate transcriptional repression and activation pathways of the GR suggests the potential for a therapeutic with an improved safety profile over traditional glucocorticoids. Further in vivo studies are necessary to fully elucidate its therapeutic potential and safety.

References

"Glucocorticoid receptor-IN-1" chemical structure and properties

The glucocorticoid receptor (GR), a member of the nuclear receptor superfamily, serves as the primary mediator for the physiological and pharmacological actions of glucocorticoid hormones. Encoded by the NR3C1 gene, the GR is ubiquitously expressed in almost every cell in the human body, regulating a vast array of genes involved in critical processes such as metabolism, inflammation, and immune responses.[1][2][3] This guide provides a comprehensive overview of the GR's chemical structure, properties, and the experimental methodologies used to investigate its function, tailored for researchers, scientists, and drug development professionals.

I. Glucocorticoid Receptor: Structure and Properties

The human glucocorticoid receptor is a modular protein comprising several distinct functional domains, a characteristic feature of the nuclear receptor superfamily.[1][4] These domains, labeled A through F from the N-terminus to the C-terminus, each contribute to the receptor's overall function in mediating glucocorticoid signaling.

| Domain | Alternative Name | Key Features and Functions |

| A/B | N-Terminal Domain (NTD) | Intrinsically disordered region containing the Activation Function 1 (AF-1), which is crucial for transcriptional activation.[3][5] |

| C | DNA-Binding Domain (DBD) | Highly conserved region with two zinc finger motifs that recognize and bind to specific DNA sequences known as Glucocorticoid Response Elements (GREs).[1][3] |

| D | Hinge Region | A flexible linker that connects the DBD and the Ligand-Binding Domain (LBD), playing a role in receptor translocation to the nucleus.[1][4] |

| E | Ligand-Binding Domain (LBD) | Responsible for binding to glucocorticoid hormones, which induces a conformational change in the receptor, leading to its activation. This domain also contains the Activation Function 2 (AF-2).[1][3] |

| F | C-Terminal Domain | A small region at the very end of the protein with less well-defined functions.[1] |

The GR exists in two main isoforms, GRα and GRβ, which arise from alternative splicing of the primary transcript.[2][3] GRα is the classic, ligand-binding receptor that mediates the majority of glucocorticoid effects. In contrast, GRβ does not bind to glucocorticoids and can act as a dominant-negative inhibitor of GRα activity.[6]

II. Signaling Pathways of the Glucocorticoid Receptor

The signaling cascade initiated by glucocorticoid binding to the GR is complex, involving both genomic and non-genomic mechanisms. These pathways ultimately lead to the modulation of target gene expression, resulting in the diverse physiological effects of glucocorticoids.

A. Genomic Signaling:

The classical genomic signaling pathway of the GR involves its function as a ligand-dependent transcription factor. This can be further divided into transactivation and transrepression.

-

Transactivation: Upon binding to a glucocorticoid ligand in the cytoplasm, the GR dissociates from a chaperone protein complex (including heat shock proteins like Hsp90 and Hsp70), dimerizes, and translocates to the nucleus.[1][7] In the nucleus, the GR dimer binds to GREs in the promoter regions of target genes, leading to the recruitment of coactivator proteins and the initiation of gene transcription.[7][8]

-

Transrepression: The anti-inflammatory effects of glucocorticoids are largely attributed to the GR's ability to repress the expression of pro-inflammatory genes. This occurs primarily through protein-protein interactions with other transcription factors, such as NF-κB and AP-1.[9][10] The activated GR can physically interact with these factors, preventing them from binding to their respective DNA response elements and thereby inhibiting the transcription of inflammatory mediators.[9][10]

References

- 1. Glucocorticoid receptor - Wikipedia [en.wikipedia.org]

- 2. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. The Human Glucocorticoid Receptor: Molecular Basis of Biologic Function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structural insights into glucocorticoid receptor function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. youtube.com [youtube.com]

- 8. Exploring the Molecular Mechanisms of Glucocorticoid Receptor Action from Sensitivity to Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. atsjournals.org [atsjournals.org]

The Dissociated Profile of Glucocorticoid Receptor Modulators: A Technical Overview of GRM-01 in Inflammation

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: "Glucocorticoid receptor-IN-1" is not a recognized designation in publicly available scientific literature. This guide will focus on a well-characterized, non-steroidal selective glucocorticoid receptor modulator (SGRM), GRM-01 , as a representative example to explore the core topic of dissociated GR ligands and their role in inflammation.

Executive Summary

Glucocorticoids (GCs) are highly effective anti-inflammatory agents, but their clinical utility is hampered by a significant burden of side effects. The therapeutic actions of GCs are largely attributed to the glucocorticoid receptor (GR)-mediated transrepression of pro-inflammatory transcription factors like NF-κB and AP-1. In contrast, many adverse effects are linked to GR-mediated transactivation of other genes. Selective Glucocorticoid Receptor Modulators (SGRMs), also known as Selective GR Agonists (SEGRAs), are a class of compounds designed to "dissociate" these pathways. They aim to preferentially induce transrepression while minimizing transactivation, thereby retaining anti-inflammatory efficacy with an improved safety profile. This technical guide provides an in-depth analysis of a novel SGRM, GRM-01, detailing its mechanism of action, quantitative pharmacological data, and the experimental protocols used for its characterization.

Introduction to Glucocorticoid Receptor Signaling

The Glucocorticoid Receptor is a ligand-activated transcription factor that resides in the cytoplasm in an inactive complex with chaperone proteins. Upon binding to a ligand, such as a glucocorticoid, the receptor undergoes a conformational change, dissociates from the chaperone complex, and translocates to the nucleus. Inside the nucleus, it modulates gene expression through several mechanisms.[1][2]

-

Transactivation: The GR homodimer binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, typically upregulating their transcription. This mechanism is associated with both some anti-inflammatory effects (e.g., upregulation of DUSP1/MKP-1) and numerous metabolic side effects.[3]

-

Transrepression: The monomeric GR can inhibit the activity of other transcription factors, such as NF-κB and AP-1, without directly binding to DNA. It achieves this by protein-protein interactions, preventing these factors from binding to their DNA response elements and recruiting co-activators. This "tethering" mechanism is considered the primary driver of the broad anti-inflammatory effects of glucocorticoids.[3]

SGRMs like GRM-01 are designed to favor the monomeric conformation of the GR, thus promoting transrepression over transactivation.

Pharmacological Profile of GRM-01

GRM-01 is a novel, orally available, non-steroidal SGRM.[4][5][6] Its pharmacological profile demonstrates a clear dissociation between its anti-inflammatory effects (transrepression) and its potential for metabolic side effects (transactivation), especially when compared to traditional glucocorticoids like prednisolone.

Quantitative Data Summary

The following tables summarize the key quantitative data for GRM-01 in comparison to the conventional glucocorticoid, prednisolone.[4][5][6]

Table 1: Receptor Binding and Transactivation Activity [4][5][6]

| Parameter | GRM-01 | Prednisolone | Assay Description |

| hGR Binding Affinity (Ki, nM) | 12 | 6.1 | Competitive binding assay against a radiolabeled ligand for the human Glucocorticoid Receptor (hGR). |

| hPR Binding Affinity (Ki, nM) | 3,700 | >1,000 | Competitive binding assay for the human Progesterone Receptor (hPR). |

| hMR Binding Affinity (Ki, nM) | >10,000 | >1,000 | Competitive binding assay for the human Mineralocorticoid Receptor (hMR). |

| GR Transactivation (EC50, nM) | 60.2 | 24.3 | MMTV reporter gene assay in HeLa cells. |

| GR Transactivation (% Efficacy) | 31.8% | 80.5% | Maximum efficacy relative to a full agonist in the MMTV reporter assay. |

| TAT Induction (% Efficacy) | 14.0% | 92.4% | Tyrosine Aminotransferase (TAT) enzyme activity assay in HepG2 cells, a marker for gluconeogenic potential. |

Table 2: In Vitro Anti-Inflammatory Activity [4][5]

| Parameter | GRM-01 | Prednisolone | Assay Description |

| TNF-α Inhibition (IC50, nM) | 79 | 8.1 | Inhibition of LPS-induced TNF-α release in rat whole blood. |

| TNF-α Inhibition (% Max) | 96% | 99% | Maximum inhibition of LPS-induced TNF-α release in rat whole blood. |

| IFN-γ Inhibition (IC50, nM) | 114.3 | 21.6 | Inhibition of ConA-induced IFN-γ release in human whole blood. |

| IL-6 Inhibition (IC50, nM) | 2.5 | 0.9 | Inhibition of IL-1β-induced IL-6 release in human A549 lung cells. |

Signaling Pathways and Mechanism of Action

GRM-01 exerts its anti-inflammatory effects by selectively modulating the GR to favor the transrepression pathway, which inhibits key pro-inflammatory transcription factors NF-κB and AP-1.

Dissociated Mechanism of GRM-01

The core concept of SGRMs is the "dissociation" of GR functions. GRM-01 binding favors a GR conformation that is efficient at protein-protein interactions (tethering) but inefficient at homodimerization and binding to GREs. This leads to potent suppression of inflammatory gene expression with reduced activation of metabolic genes.

Caption: Dissociated mechanism of GRM-01.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In response to stimuli like TNF-α or LPS, the inhibitor of κB (IκB) is degraded, allowing the p50/p65 NF-κB dimer to translocate to the nucleus and activate the transcription of numerous pro-inflammatory genes. The GRM-01-activated GR monomer interferes with this process.

Caption: GRM-01-mediated inhibition of the NF-κB pathway.

Key Experimental Protocols

The characterization of GRM-01 involved a series of standardized in vitro and in vivo assays to determine its potency, selectivity, and efficacy.

General Experimental Workflow

A typical workflow for characterizing a novel SGRM involves progressing from initial binding and cellular assays to more complex whole blood and in vivo models.

Caption: General workflow for SGRM characterization.

Nuclear Hormone Receptor Binding Assay

Objective: To determine the binding affinity and selectivity of GRM-01 for the glucocorticoid receptor compared to other steroid hormone receptors (e.g., PR, MR).

Methodology:

-

Source: Recombinant human GR, PR, and MR ligand-binding domains are used.

-

Principle: A competitive binding assay is performed. The receptors are incubated with a constant concentration of a high-affinity radiolabeled ligand (e.g., ³H-dexamethasone for GR) and varying concentrations of the test compound (GRM-01) or a reference compound (prednisolone).

-

Incubation: The reaction mixtures are incubated to allow binding to reach equilibrium.

-

Separation: Receptor-bound radioligand is separated from unbound radioligand (e.g., using filtration through a glass fiber filter).

-

Detection: The amount of radioactivity trapped on the filter, corresponding to the bound ligand, is quantified using liquid scintillation counting.

-

Analysis: The data are used to calculate the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The IC₅₀ is then converted to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.

MMTV Reporter Gene Assay

Objective: To quantify the GR transactivation potential of GRM-01.

Methodology:

-

Cell Line: A human cell line, such as HeLa or A549, is used.

-

Transfection: Cells are transiently transfected with two plasmids:

-

An expression vector for the human GR (if not endogenously expressed at sufficient levels).

-

A reporter plasmid containing the luciferase gene under the control of a promoter with GREs, typically from the Mouse Mammary Tumor Virus (MMTV) long terminal repeat.

-

-

Treatment: After transfection, cells are treated with varying concentrations of GRM-01, a reference agonist (prednisolone), or vehicle control for 18-24 hours.

-

Lysis and Assay: Cells are lysed, and the luciferase activity in the lysate is measured using a luminometer after the addition of a luciferin substrate.

-

Analysis: Luciferase activity is plotted against compound concentration to generate a dose-response curve. The EC₅₀ (concentration that produces 50% of the maximal response) and the maximal efficacy (Eₘₐₓ) relative to a full agonist are calculated.[4]

Whole Blood Cytokine Release Assay

Objective: To assess the anti-inflammatory (transrepressive) activity of GRM-01 in a physiologically relevant ex vivo system.

Methodology:

-

Sample Collection: Freshly drawn heparinized whole blood is obtained from human donors or rats.

-

Pre-incubation: Aliquots of whole blood are pre-incubated with various concentrations of GRM-01, prednisolone, or vehicle control for a defined period (e.g., 1-2 hours).

-

Stimulation: Inflammation is induced by adding a stimulant. Common stimulants include:

-

Lipopolysaccharide (LPS): To induce TNF-α release.

-

Concavalin A (ConA): To induce IFN-γ release.

-

-

Incubation: The blood is incubated for a further period (e.g., 24 hours) at 37°C to allow for cytokine production and release.

-

Plasma Separation: Samples are centrifuged to separate the plasma.

-

Quantification: The concentration of the target cytokine (e.g., TNF-α, IFN-γ) in the plasma is quantified using a specific enzyme-linked immunosorbent assay (ELISA).

-

Analysis: The percentage inhibition of cytokine release is calculated for each concentration of the test compound relative to the stimulated vehicle control. An IC₅₀ value is determined from the dose-response curve.[4][5]

In Vivo Rat Streptococcal Cell Wall (SCW) Arthritis Model

Objective: To evaluate the in vivo anti-inflammatory efficacy of GRM-01 in a model of chronic arthritis.

Methodology:

-

Model Induction: Arthritis is induced in rats (e.g., Lewis rats) by a single intra-articular injection of streptococcal cell wall fragments into an ankle joint. This leads to a measurable increase in ankle swelling.

-

Dosing: Animals are treated daily with oral doses of GRM-01, a positive control (e.g., prednisolone), or vehicle. Dosing typically begins one day prior to SCW injection and continues for a set period (e.g., 6 days).

-

Efficacy Readout: The primary efficacy endpoint is the change in ankle diameter, measured daily using calipers. The area under the curve (AUC) for the change in ankle diameter over the treatment period is calculated.

-

Biomarker Analysis: At the end of the study, blood samples can be collected to measure systemic biomarkers of inflammation or HPA axis suppression (e.g., plasma corticosterone levels).[5][7]

-

Analysis: The effect of treatment on ankle swelling (AUC) and biomarker levels is compared between the different treatment groups and the vehicle control group.

Conclusion

Selective Glucocorticoid Receptor Modulators represent a promising therapeutic strategy to harness the potent anti-inflammatory effects of glucocorticoids while mitigating their associated side effects. The pharmacological profile of GRM-01 exemplifies the "dissociated" nature of these compounds.[4][5][6] Through its preferential activation of GR-mediated transrepression, GRM-01 potently inhibits the production of key inflammatory cytokines.[4][5] Concurrently, its significantly reduced capacity for GR-mediated transactivation, as shown by reporter gene and metabolic enzyme assays, suggests a lower risk of metabolic adverse events.[4][5] The data gathered from the comprehensive suite of in vitro and in vivo experiments detailed in this guide provide a strong rationale for the continued development of GRM-01 and other SGRMs as a safer alternative for the treatment of chronic inflammatory diseases.

References

- 1. journals.biologists.com [journals.biologists.com]

- 2. Dexamethasone protection from TNF-alpha-induced cell death in MCF-7 cells requires NF-kappaB and is independent from AKT - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Compound A – a selective activator of the glucocorticoid receptor with anti-inflammatory and anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Novel selective glucocorticoid receptor modulator GRM-01 demonstrates dissociation of anti-inflammatory effects from adverse effects on glucose and bone metabolism [frontiersin.org]

- 5. Novel selective glucocorticoid receptor modulator GRM-01 demonstrates dissociation of anti-inflammatory effects from adverse effects on glucose and bone metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel selective glucocorticoid receptor modulator GRM-01 demonstrates dissociation of anti-inflammatory effects from adverse effects on glucose and bone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Effects of a Novel Glucocorticoid Receptor Inhibitor (GR-IN-1) on Gene Transcription

Disclaimer: As of November 2025, "Glucocorticoid receptor-IN-1" (GR-IN-1) is not a designation for a publicly documented specific chemical entity. This guide, therefore, outlines the theoretical and expected effects of a hypothetical, novel, competitive glucocorticoid receptor (GR) inhibitor, herein referred to as GR-IN-1, on gene transcription. The principles, pathways, and experimental methodologies described are based on established knowledge of glucocorticoid receptor biology and pharmacology.

This document is intended for researchers, scientists, and drug development professionals interested in the modulation of the glucocorticoid receptor signaling pathway.

Introduction to Glucocorticoid Receptor Signaling

The Glucocorticoid Receptor (GR) is a ligand-activated transcription factor that plays a crucial role in a vast array of physiological processes, including metabolism, stress response, and the regulation of inflammation.[1][2][3] Endogenous glucocorticoids, such as cortisol, and synthetic analogs are potent anti-inflammatory agents whose effects are primarily mediated through the GR.[2][4]

Upon binding to a glucocorticoid ligand, the GR undergoes a conformational change, dissociates from a cytoplasmic chaperone protein complex (containing Hsp90 and Hsp70), and translocates into the nucleus.[1][5] Inside the nucleus, the activated GR modulates the transcription of target genes through two primary, well-characterized mechanisms: transactivation and transrepression .[6][7][8]

-

Transactivation: The GR homodimer binds directly to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[5][9][10] This binding recruits coactivator proteins and the general transcription machinery, leading to an increase in the transcription of genes, many of which have anti-inflammatory properties.[7]

-

Transrepression: The GR, often as a monomer, does not bind directly to DNA but instead interacts with other transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[5][6][7] This protein-protein interaction prevents these pro-inflammatory transcription factors from activating their target genes, resulting in a decrease in the expression of cytokines, chemokines, and other inflammatory mediators.[6][7]

A competitive inhibitor like the hypothetical GR-IN-1 would be expected to bind to the GR but prevent these downstream events, thereby blocking both the beneficial anti-inflammatory effects and the potential side effects of GR activation.

Proposed Mechanism of Action for GR-IN-1

GR-IN-1 is hypothesized to be a competitive antagonist of the Glucocorticoid Receptor. Its mechanism of action would involve:

-

Binding to the Ligand-Binding Domain (LBD): GR-IN-1 would occupy the same binding pocket on the GR as endogenous glucocorticoids and synthetic agonists.

-

Prevention of Conformational Change: Unlike an agonist, the binding of GR-IN-1 would not induce the specific conformational change required for the dissociation of the chaperone complex and the exposure of the nuclear localization signal.

-

Cytoplasmic Sequestration: As a result, the GR-IN-1-bound receptor would remain in the cytoplasm in its inactive state.[5]

-

Inhibition of Nuclear Translocation: Consequently, GR-IN-1 would prevent the translocation of the GR into the nucleus.

-

Blockade of Gene Transcription: By preventing the nuclear localization of GR, GR-IN-1 would effectively block both GRE-mediated transactivation and the transrepression of NF-κB and AP-1 pathways.

Quantitative Data Summary

The following tables present hypothetical, yet expected, quantitative data from preclinical studies designed to characterize the activity of GR-IN-1.

Table 1: Comparative Binding Affinity for the Glucocorticoid Receptor

This table illustrates the expected results from a competitive binding assay. A lower Ki value indicates a higher binding affinity.

| Compound | Receptor | Ki (nM) | Description |

| Dexamethasone (Agonist) | Glucocorticoid Receptor (GR) | 5.2 | Potent synthetic GR agonist. |

| GR-IN-1 (Antagonist) | Glucocorticoid Receptor (GR) | 3.8 | Hypothetical high-affinity competitive antagonist. |

| Cortisol (Endogenous) | Glucocorticoid Receptor (GR) | 12.5 | Primary endogenous GR agonist. |

Table 2: Effect of GR-IN-1 on GR-Mediated Gene Expression

This table summarizes the expected outcomes from a gene expression analysis (e.g., using qPCR) in a relevant cell line (e.g., A549 lung epithelial cells) treated with a GR agonist (Dexamethasone) in the presence or absence of GR-IN-1.

| Target Gene | GR Mechanism | Treatment | Fold Change in mRNA Expression (vs. Vehicle) |

| GILZ (Glucocorticoid-Induced Leucine Zipper) | Transactivation | Dexamethasone (100 nM) | +8.5 |

| Dexamethasone (100 nM) + GR-IN-1 (1 µM) | +1.2 | ||

| FKBP5 | Transactivation | Dexamethasone (100 nM) | +15.2 |

| Dexamethasone (100 nM) + GR-IN-1 (1 µM) | +1.8 | ||

| IL-6 (Interleukin-6) stimulated by TNF-α | Transrepression | Dexamethasone (100 nM) | -4.5 (Repression) |

| Dexamethasone (100 nM) + GR-IN-1 (1 µM) | -1.1 (Block of Repression) | ||

| CXCL8 (IL-8) stimulated by TNF-α | Transrepression | Dexamethasone (100 nM) | -5.8 (Repression) |

| Dexamethasone (100 nM) + GR-IN-1 (1 µM) | -1.3 (Block of Repression) |

Signaling Pathway and Inhibitory Action Visualizations

The following diagrams illustrate the key molecular pathways.

References

- 1. Glucocorticoid receptor control of transcription: precision and plasticity via allostery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. The Biologist’s Guide to the Glucocorticoid Receptor’s Structure [mdpi.com]

- 4. benthamdirect.com [benthamdirect.com]

- 5. atsjournals.org [atsjournals.org]

- 6. Glucocorticoids: effects on gene transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. atsjournals.org [atsjournals.org]

- 8. Experimental Glucocorticoid Receptor Agonists for the Treatment of Asthma: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Exploring the Molecular Mechanisms of Glucocorticoid Receptor Action from Sensitivity to Resistance - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Glucocorticoid Receptor-Mediated Inhibition of Matrix Metalloproteinase-1

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Glucocorticoid Receptor and MMP-1 in Inflammation and Tissue Degradation

The glucocorticoid receptor (GR) is a ligand-activated transcription factor that plays a pivotal role in regulating a wide array of physiological processes, including inflammation and metabolism.[1][2] Synthetic glucocorticoids are potent anti-inflammatory agents widely used in the clinic.[3] Their mechanism of action is multifaceted, primarily involving the transcriptional regulation of target genes.[1][4]

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases responsible for the degradation of extracellular matrix (ECM) components.[5] MMP-1, also known as collagenase-1, is crucial for the initiation of fibrillar collagen degradation. Its overexpression is implicated in various pathological conditions, including arthritis, cancer, and skin aging.[6]

The regulation of MMP-1 expression is tightly controlled, and its upregulation during inflammatory processes is often mediated by transcription factors such as Activator Protein-1 (AP-1) and Nuclear Factor-kappa B (NF-κB).[7][8] Glucocorticoids, through GR activation, can effectively suppress the expression of MMP-1, contributing to their anti-inflammatory and tissue-protective effects.[7][8]

Mechanism of Action: GR-Mediated Suppression of MMP-1 Expression

The inhibitory effect of glucocorticoid receptor activation on MMP-1 is primarily an indirect mechanism involving the repression of key pro-inflammatory transcription factors. This process is known as transrepression.[9][10]

Upon ligand binding, the glucocorticoid receptor translocates to the nucleus where it can interfere with the activity of AP-1 and NF-κB in several ways:

-

Direct Protein-Protein Interaction: The activated GR can directly bind to components of the AP-1 (e.g., c-Jun) and NF-κB (e.g., p65) complexes.[2][6] This interaction prevents these transcription factors from binding to their respective DNA response elements in the promoter regions of genes like MMP1, thereby inhibiting their transcription.

-

Induction of Inhibitory Proteins: GR can also upregulate the expression of anti-inflammatory proteins, such as IκBα, which sequesters NF-κB in the cytoplasm, preventing its nuclear translocation and activity.[2]

-

Competition for Coactivators: The GR can compete with AP-1 and NF-κB for limited pools of essential transcriptional coactivators, further reducing the expression of pro-inflammatory genes.

The following diagram illustrates the signaling pathway for GR-mediated suppression of MMP-1.

Quantitative Data: Case Study of Glucocorticoid Receptor Modulator 1

While specific data for "Glucocorticoid receptor-IN-1" is unavailable, "Glucocorticoid receptor modulator 1" serves as a relevant example of a selective GR modulator with anti-inflammatory properties.[11] This compound demonstrates potent inhibition of NF-κB and AP-1, which are key upstream regulators of MMP expression.[11]

| Compound | Target | Assay | IC50 (nM) | Reference |

| Glucocorticoid receptor modulator 1 | NF-κB | - | 9 | [11] |

| Glucocorticoid receptor modulator 1 | AP-1 | - | 130 | [11] |

Furthermore, treatment with Glucocorticoid receptor modulator 1 has been shown to decrease the mRNA expression of inflammatory factors and MMP-13 in cellular models.[11]

| Compound | Treatment | Target Gene | Effect | Reference |

| Glucocorticoid receptor modulator 1 | 10 μM; 24 h | MMP-13 mRNA | Decreased expression | [11] |

| Glucocorticoid receptor modulator 1 | 10 μM; 24 h | IL-6 mRNA | Decreased expression | [11] |

| Glucocorticoid receptor modulator 1 | 10 μM; 24 h | TNF-α mRNA | Decreased expression | [11] |

Experimental Protocols

Detailed experimental protocols for a specific "this compound" are not available. However, based on standard methodologies in the field, the following outlines key experiments to characterize a novel GR modulator's effect on MMP-1.

Glucocorticoid Receptor Binding Assay

Objective: To determine the binding affinity of the test compound to the glucocorticoid receptor.

Methodology: A competitive binding assay using a radiolabeled GR ligand (e.g., [3H]-dexamethasone) is performed.

-

Preparation: Recombinant human GR protein is incubated with a fixed concentration of [3H]-dexamethasone.

-

Competition: Increasing concentrations of the test compound are added to the incubation mixture.

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated (e.g., by filtration).

-

Detection: The amount of bound radioactivity is quantified using a scintillation counter.

-

Analysis: The IC50 value (the concentration of test compound that displaces 50% of the radiolabeled ligand) is calculated.

NF-κB and AP-1 Reporter Gene Assays

Objective: To assess the functional inhibitory activity of the test compound on NF-κB and AP-1 signaling pathways.

Methodology: A cell-based reporter assay is employed.

-

Cell Culture: A suitable cell line (e.g., HEK293) is transiently transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB or AP-1 response element.

-

Treatment: Cells are pre-treated with various concentrations of the test compound.

-

Stimulation: The respective pathway is stimulated (e.g., with TNF-α for NF-κB or PMA for AP-1).

-

Incubation: Cells are incubated to allow for reporter gene expression.

-